

# SB-3CT selective inhibition MMP2 vs MMP9 specificity

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: SB-3CT

CAS No.: 292605-14-2

Cat. No.: S549042

Get Quote

## SB-3CT Specificity & Inhibition Data

**SB-3CT** is a selective thiirane-based inhibitor that potently targets the gelatinases MMP-2 and MMP-9. The table below summarizes key quantitative data from recent research.

| Aspect                                        | MMP-2                                                                                       | MMP-9                                                                                       | Experimental Context                                                  |
|-----------------------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| <b>Inhibition Constant (<math>K_i</math>)</b> | Not explicitly stated                                                                       | 19 nM (for parent compound (R)-ND-336, a more potent analog) [1]                            | Enzyme kinetics [1]                                                   |
| <b>Biological Efficacy (In Vivo)</b>          | Reduced activity and level in aorta abdominalis; lowered blood pressure in PE rat model [2] | Reduced activity and level in aorta abdominalis; lowered blood pressure in PE rat model [2] | Pre-eclampsia (PE) model in rats (25-75 mg/kg/d, intraperitoneal) [2] |
| <b>Functional Outcome</b>                     | Improved vascular remodeling [2]                                                            | Improved vascular remodeling [2]                                                            | Pre-eclampsia (PE) model in rats [2]                                  |

| Aspect                | MMP-2                                                                                   | MMP-9                                                                                   | Experimental Context                                                              |
|-----------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Role in Immunotherapy | Association with immune features; combination with ICB enhances anti-tumor immunity [3] | Association with immune features; combination with ICB enhances anti-tumor immunity [3] | Mouse models of melanoma and lung cancer (combined with anti-PD-1/CTLA-4) [3]     |
| Mechanistic Insight   | Downregulation of PD-L1 mRNA and protein levels in cancer cells [3]                     | Downregulation of PD-L1 mRNA and protein levels in cancer cells [3]                     | <i>In vitro</i> assays on human and mouse cancer cell lines (e.g., A375, LLC) [3] |

## Key Experimental Protocols

Here are the methodologies for central experiments cited in the research, which you can adapt into troubleshooting guides.

### T Cell-Mediated Tumor Cell Killing Assay

This co-culture assay is used to evaluate the effect of **SB-3CT** on T cell activity [3].

- **T Cell Activation:** Isolate human peripheral blood mononuclear cells (PBMCs) and culture them for one week in a medium containing a CD3/CD28/CD2 T cell activator and IL-2 (1000 U/mL) to activate the T cells [3].
- **Plate Cancer Cells:** Allow adherent cancer cell lines (e.g., melanoma A375) to adhere to a culture plate overnight [3].
- **Co-culture and Treatment:** Incubate the cancer cells with the pre-activated T cells at a ratio of 1:3 (cancer cells to T cells) for 48 hours. Include **SB-3CT** in the treatment medium at the desired concentration (e.g., 25  $\mu$ M). Include controls with anti-CD3 antibody (100 ng/mL) and IL-2 (1000 U/mL) [3].
- **Outcome Measurement:** Assess tumor cell killing, typically by measuring tumor cell viability or death after the co-culture period.

### In Vivo Efficacy in Pre-clinical Models

This protocol describes testing **SB-3CT** in combination with Immune Checkpoint Blockade (ICB) in mouse models [3].

- **Animal Models:** Use mouse models of diseases like melanoma (e.g., B16F10) or lung cancer (e.g., Lewis Lung Carcinoma, LLC) [3].
- **Dosing Regimen:**
  - **SB-3CT:** Administer **SB-3CT** (specific dosage can vary; consult primary literature for optimization).
  - **ICB Antibodies:** Co-administer monoclonal antibodies against PD-1 (e.g., clone BE0146) and/or CTLA-4 (e.g., clone BE0164) [3].
  - **Control Groups:** Include groups treated with appropriate isotype controls [3].
- **Efficacy Endpoints:**
  - **Tumor Burden:** Measure tumor volume or weight over time.
  - **Survival:** Monitor and compare survival time between different treatment groups.
  - **Metastasis:** Evaluate the impact on metastatic spread in relevant models [3].

## Mechanism and Metabolism Diagrams

The following diagrams, generated with Graphviz, illustrate key concepts about **SB-3CT**.

### SB-3CT Enhances Anti-Tumor Immunity



Click to download full resolution via product page

This diagram shows how **SB-3CT** modulates the tumor microenvironment. By inhibiting MMP2/9, it downregulates PD-L1 on cancer cells. This reduces the "brakes" on the immune system, allowing T-cells to attack the tumor more effectively, especially when combined with immune checkpoint blockade (ICB) therapy [3].

## Metabolic Pathways of (R)-ND-336 (SB-3CT Analog)



Click to download full resolution via product page

This diagram illustrates the primary metabolic pathways of (R)-ND-336, a more potent analog of the **SB-3CT** class. The metabolism is primarily driven by Monoamine Oxidase A (MAO-A), not Cytochrome P450 enzymes, leading to significantly less active metabolites [1]. A minor, rat-specific pathway also exists.

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. The MMP2 and MMP9-specific inhibitor SB-3CT ... [pubmed.ncbi.nlm.nih.gov]
3. Small-molecule MMP / 2 - MMP modulates tumor... 9 inhibitor SB 3 CT [genomemedicine.biomedcentral.com]

To cite this document: Smolecule. [SB-3CT selective inhibition MMP2 vs MMP9 specificity].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549042#sb-3ct-selective-inhibition-mmp2-vs-mmp9-specificity>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com